molecular formula C15H14O3 B12591923 Methyl 3-oxo-2,3-dihydro-1H-phenalene-3a(4H)-carboxylate CAS No. 645388-63-2

Methyl 3-oxo-2,3-dihydro-1H-phenalene-3a(4H)-carboxylate

Cat. No.: B12591923
CAS No.: 645388-63-2
M. Wt: 242.27 g/mol
InChI Key: GQQTYGZUBWHIRE-UHFFFAOYSA-N
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Description

Methyl 3-oxo-2,3-dihydro-1H-phenalene-3a(4H)-carboxylate is an organic compound that belongs to the class of phenalenes. Phenalenes are polycyclic aromatic hydrocarbons with interesting chemical properties and potential applications in various fields. This compound is characterized by its unique structure, which includes a methyl ester group and a ketone functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-oxo-2,3-dihydro-1H-phenalene-3a(4H)-carboxylate typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often include:

    Temperature: Moderate to high temperatures (50-150°C)

    Catalysts: Acidic or basic catalysts such as sulfuric acid or sodium hydroxide

    Solvents: Organic solvents like toluene or ethanol

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

  • Batch or continuous flow reactors
  • Purification steps: Crystallization, distillation, or chromatography

Chemical Reactions Analysis

Types of Reactions

Methyl 3-oxo-2,3-dihydro-1H-phenalene-3a(4H)-carboxylate can undergo various chemical reactions, including:

  • Oxidation: Conversion to carboxylic acids or other oxidized derivatives
  • Reduction: Formation of alcohols or other reduced products
  • Substitution: Introduction of different functional groups

Common Reagents and Conditions

  • Oxidizing agents: Potassium permanganate, chromium trioxide
  • Reducing agents: Lithium aluminum hydride, sodium borohydride
  • Substitution reagents: Halogens, nucleophiles

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

  • Oxidation: Formation of carboxylic acids
  • Reduction: Formation of alcohols
  • Substitution: Formation of halogenated or other substituted derivatives

Scientific Research Applications

  • Chemistry: Used as a building block for the synthesis of more complex molecules
  • Biology: Potential use in studying biological pathways and interactions
  • Medicine: Investigated for its potential therapeutic properties
  • Industry: Used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of Methyl 3-oxo-2,3-dihydro-1H-phenalene-3a(4H)-carboxylate involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as:

  • Enzyme inhibition or activation
  • Receptor binding
  • Modulation of signaling pathways

Comparison with Similar Compounds

Similar Compounds

  • Phenalene: The parent compound with a similar polycyclic structure
  • Methyl 3-oxo-2,3-dihydro-1H-phenalene-2-carboxylate: A closely related compound with a different substitution pattern

Uniqueness

Methyl 3-oxo-2,3-dihydro-1H-phenalene-3a(4H)-carboxylate is unique due to its specific functional groups and structural configuration, which may confer distinct chemical and biological properties compared to other phenalene derivatives.

Properties

CAS No.

645388-63-2

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

IUPAC Name

methyl 3-oxo-2,4-dihydro-1H-phenalene-3a-carboxylate

InChI

InChI=1S/C15H14O3/c1-18-14(17)15-9-3-6-10-4-2-5-11(13(10)15)7-8-12(15)16/h2-6H,7-9H2,1H3

InChI Key

GQQTYGZUBWHIRE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CC=CC3=CC=CC(=C31)CCC2=O

Origin of Product

United States

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